Benzquinamide
Benzquinamide
Benzquinamide, also known as benzchinamid or emete-CON, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. Benzquinamide is a drug which is used to prevent and treat nausea and vomiting associated with anesthesia and surgery, administered intramuscularly or intravenously. Benzquinamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Benzquinamide has been detected in multiple biofluids, such as urine and blood. Within the cell, benzquinamide is primarily located in the membrane (predicted from logP).
Benzquinamide is a monocarboxylic acid amide. It has a role as an antiemetic, a sedative, a H1-receptor antagonist, a muscarinic antagonist and an antipsychotic agent.
Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors.
Benzquinamide is a monocarboxylic acid amide. It has a role as an antiemetic, a sedative, a H1-receptor antagonist, a muscarinic antagonist and an antipsychotic agent.
Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors.
Brand Name:
Vulcanchem
CAS No.:
63-12-7
VCID:
VC0006951
InChI:
InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3
SMILES:
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
Molecular Formula:
C₂₂H₃₂N₂O₅
Molecular Weight:
404.5 g/mol
Benzquinamide
CAS No.: 63-12-7
Inhibitors
VCID: VC0006951
Molecular Formula: C₂₂H₃₂N₂O₅
Molecular Weight: 404.5 g/mol
CAS No. | 63-12-7 |
---|---|
Product Name | Benzquinamide |
Molecular Formula | C₂₂H₃₂N₂O₅ |
Molecular Weight | 404.5 g/mol |
IUPAC Name | [3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate |
Standard InChI | InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 |
Standard InChIKey | JSZILQVIPPROJI-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC |
Canonical SMILES | CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC |
Colorform | CRYSTALS FROM DIISOPROPYL ETHER |
Melting Point | 130-131.5 131.0 °C 130-131.5 °C 131°C |
Physical Description | Solid |
Description | Benzquinamide, also known as benzchinamid or emete-CON, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. Benzquinamide is a drug which is used to prevent and treat nausea and vomiting associated with anesthesia and surgery, administered intramuscularly or intravenously. Benzquinamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Benzquinamide has been detected in multiple biofluids, such as urine and blood. Within the cell, benzquinamide is primarily located in the membrane (predicted from logP). Benzquinamide is a monocarboxylic acid amide. It has a role as an antiemetic, a sedative, a H1-receptor antagonist, a muscarinic antagonist and an antipsychotic agent. Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors. |
Shelf Life | STABLE UP TO 5 YR @ 25 °C & UP TO 6% RELATIVE HUMIDITY; LIGHT-SENSITIVE; STABLE IN SOLN BETWEEN PH 2 & 4 /HCL/ |
Solubility | 153 mg/L 4.90e-01 g/L |
Synonyms | enzquinamide benzquinamide hydrochloride benzquinamide, (2alpha,3beta,11balpha)-isomer Emite-con |
Reference | [1]. Elisabet Gregori-Puigjané, et al. Identifying mechanism-of-action targets for drugs and probes. Proc Natl Acad Sci U S A. 2012 Jul 10; 109(28): 11178-11183. doi: 10.1073/pnas.1204524109 |
PubChem Compound | 2342 |
Last Modified | Nov 11 2021 |
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